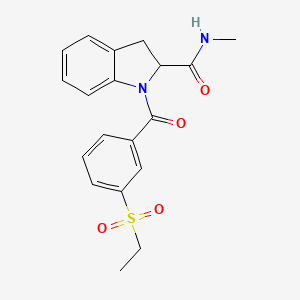![molecular formula C17H18N4O2 B7449699 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline](/img/structure/B7449699.png)
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazole ring and an oxolane moiety, which contribute to its unique chemical properties. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The oxolane moiety can be introduced through etherification reactions using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The triazole and oxolane moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent against drug-resistant pathogens.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline involves its interaction with specific molecular targets. The triazole ring is crucial for binding to target proteins, stabilizing the complexation. This compound can inhibit the growth of microorganisms by interfering with essential biological processes, such as enzyme activity and cell wall synthesis .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Oxolane derivatives: Compounds containing the oxolane moiety but lacking the quinoline structure.
Uniqueness: 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is unique due to the combination of the quinoline, triazole, and oxolane moieties.
Propiedades
IUPAC Name |
2-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-4-15-13(3-1)5-6-16(18-15)17-11-21(20-19-17)8-10-23-14-7-9-22-12-14/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBHSWGHLPZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)
![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
![sodium;(1S,2R)-2-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449640.png)
![4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7449644.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)
![[(3R,8aS)-2-[(5-chlorofuran-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B7449657.png)

![2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone](/img/structure/B7449673.png)
![N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7449674.png)
![N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-1-(1H-imidazol-5-yl)ethanamine](/img/structure/B7449687.png)
![3-[1-(Cyclopropylmethoxy)butan-2-yl]-1-(1-hydroxypropan-2-yl)-1-(2-hydroxypropyl)urea](/img/structure/B7449694.png)
![2-(methoxymethyl)-4-[2-(3-methoxyphenyl)morpholin-4-yl]-1H-pyrimidin-6-one](/img/structure/B7449704.png)
![(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid](/img/structure/B7449727.png)
